Methyl 4-(4-methoxybenzoyl)benzoate

Beschreibung

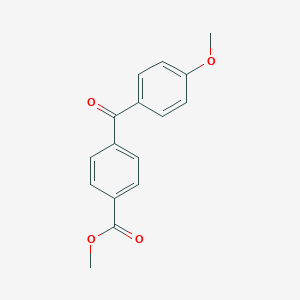

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(4-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-9-7-12(8-10-14)15(17)11-3-5-13(6-4-11)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISRQQMWSGOFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292941 | |

| Record name | methyl 4-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71616-84-7 | |

| Record name | Benzoic acid, 4-(4-methoxybenzoyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71616-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071616847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71616-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on Methyl 4-(4-methoxybenzoyl)benzoate (CAS Number: 71616-84-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide strives to be comprehensive, the publicly available information on Methyl 4-(4-methoxybenzoyl)benzoate is limited. This document summarizes the currently accessible data and provides context based on related compounds. Further experimental investigation is warranted for a complete characterization.

Introduction

This compound is a benzophenone derivative with the CAS number 71616-84-7. Benzophenones are a class of organic compounds that feature a diphenyl ketone core structure. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. Derivatives of benzophenone have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

This technical guide provides a summary of the available physicochemical properties, a probable synthetic route, and an overview of the potential biological significance of this compound, drawing parallels from the broader class of benzophenone derivatives where specific data for the target compound is unavailable.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71616-84-7 | N/A |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Boiling Point | 424.2 ± 30.0 °C at 760 mmHg | [1] |

| Flash Point | 188.8 ± 24.6 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| LogP | 3.64 | [1] |

| Melting Point | Not Available | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its structure strongly suggests a Friedel-Crafts acylation reaction as the most probable synthetic route. This would likely involve the acylation of anisole with a derivative of methyl benzoate.

Proposed Synthetic Pathway

A plausible synthetic pathway is the reaction of anisole with methyl 4-(chlorocarbonyl)benzoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

General Experimental Protocol for Friedel-Crafts Acylation (Illustrative)

The following is a general procedure for a Friedel-Crafts acylation reaction that could be adapted for the synthesis of this compound. Note: This is an illustrative protocol and requires optimization for the specific reactants.

Materials:

-

Anisole

-

Methyl 4-(chlorocarbonyl)benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask and cooled in an ice bath.

-

Addition of Acyl Chloride: Methyl 4-(chlorocarbonyl)benzoate, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Anisole: Anisole, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 71616-84-7) has been identified in the public domain. Characterization of this compound would require experimental spectroscopic analysis.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are not currently available. However, the benzophenone scaffold is a well-established pharmacophore with a broad range of biological activities.

General Biological Activities of Benzophenone Derivatives

Benzophenone derivatives have been reported to possess a variety of biological activities, including:

-

Anticancer Activity: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

-

Anti-inflammatory Activity: Some benzophenones exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Antimicrobial Activity: Antibacterial and antifungal activities have been observed in several benzophenone-containing compounds.

-

Antiviral Activity: Certain derivatives have shown potential as antiviral agents.

Given that this compound belongs to this class of compounds, it is plausible that it may exhibit some of these biological activities.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of other benzophenone derivatives, this compound could potentially interact with various signaling pathways implicated in disease. For instance, some benzophenones are known to modulate pathways involved in cell cycle regulation and apoptosis. A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: A hypothetical workflow for the biological evaluation of this compound.

Conclusion

This compound is a benzophenone derivative for which there is limited publicly available technical information. While its physicochemical properties are partially documented, crucial data such as its melting point and comprehensive spectroscopic characterization are lacking. Its synthesis is likely achievable via a Friedel-Crafts acylation, a standard method for this class of compounds. Although no specific biological activities have been reported for this compound, its structural relationship to other bioactive benzophenones suggests it may be a candidate for investigation in drug discovery programs. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound. This guide serves as a starting point for researchers and scientists interested in exploring the potential of this and related molecules.

References

Methyl 4-(4-methoxybenzoyl)benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and available biological information for Methyl 4-(4-methoxybenzoyl)benzoate. This document is intended to serve as a valuable resource for professionals in research and development, offering a consolidated source of technical data and methodologies.

Core Physicochemical Properties

This compound is a benzophenone derivative characterized by a methoxy group and a methyl ester functionality. These features contribute to its specific chemical and physical properties. While comprehensive experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known and calculated physicochemical properties.

| Property | Value | Source |

| CAS Number | 71616-84-7 | [1] |

| Molecular Formula | C₁₆H₁₄O₄ | Calculated |

| Molecular Weight | 270.28 g/mol | Merck |

| Boiling Point | 424.2 ± 30.0 °C at 760 mmHg | ChemSrc |

| Density | 1.2 ± 0.1 g/cm³ | ChemSrc |

| Melting Point | Not available | |

| Solubility | Not available | |

| Purity | Commercially available at 95.0% | [1] |

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. A plausible route for the synthesis of the target compound is the acylation of anisole with methyl 4-(chloroformyl)benzoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

-

Anisole

-

Methyl 4-(chloroformyl)benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolving HCl gas.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve methyl 4-(chloroformyl)benzoate (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

-

Addition of Anisole: After the addition of the acyl chloride is complete, add anisole (1 to 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at 0-5 °C.

-

Reaction Progression: After the addition of anisole, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a dilute HCl solution. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Potential Biological Activity

As of the latest literature review, no specific studies on the biological activity or signaling pathways of this compound have been reported. However, the benzophenone scaffold and its derivatives are known to exhibit a wide range of biological activities.

For context, a study on a series of 4-substituted methoxybenzoyl-aryl-thiazoles, which share the methoxybenzoyl moiety, identified them as novel anticancer agents.[2] These compounds were found to exert their antiproliferative activity through the inhibition of tubulin polymerization.[2] Another study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates reported antimicrobial activity, particularly against Mycobacterium tuberculosis.[3]

It is important to emphasize that these findings are for structurally related but distinct molecules. The biological profile of this compound remains to be elucidated through dedicated experimental evaluation. No specific signaling pathways have been described for this compound.

Visualizations

To aid in the understanding of the synthetic process, the following diagrams illustrate the logical workflow and the underlying chemical reaction.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and catalyst in the synthesis.

References

- 1. This compound | CAS#:71616-84-7 | Chemsrc [chemsrc.com]

- 2. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(4-methoxybenzoyl)benzoate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of Methyl 4-(4-methoxybenzoyl)benzoate, a diaryl ketone derivative. This class of compounds serves as a crucial structural motif in medicinal chemistry and materials science. This document outlines the primary synthetic route, a representative experimental protocol, and the logical workflow for its preparation and analysis.

Chemical Structure and Identification

This compound (CAS No: 71616-84-7) is an organic compound featuring a benzophenone core structure.[1] It consists of a methyl benzoate moiety acylated at the 4-position with a 4-methoxybenzoyl (anisoyl) group.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 71616-84-7 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

For this target molecule, the synthesis proceeds by reacting anisole (methoxybenzene) with methyl 4-(chloroformyl)benzoate, using anhydrous aluminum chloride (AlCl₃) as the catalyst. The electron-donating methoxy group on the anisole ring activates it towards electrophilic attack and directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Reaction Scheme

The overall reaction is as follows:

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for a Friedel-Crafts acylation involving anisole, based on analogous procedures.[2]

| Parameter | Condition / Reagent | Purpose |

| Substrate | Anisole | Electron-rich aromatic ring |

| Acylating Agent | Methyl 4-(chloroformyl)benzoate | Source of the electrophilic acylium ion |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion |

| Solvent | Dichloromethane (DCM) | Inert reaction medium |

| Temperature | 0 °C to Room Temperature | To control the exothermic reaction |

| Workup | Ice/Water, aq. HCl | Quenches the reaction, hydrolyzes AlCl₃ complexes |

| Purification | Extraction, Washing, Recrystallization | Isolation and purification of the final product |

Quantitative Data from Analogous Acylations

| Acylating Agent | Catalyst | Solvent | Yield | Reference |

| Propionyl Chloride | AlCl₃ | Dichloromethane | High (not quantified) | [2] |

| Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 65-94% | BenchChem[3] |

| Benzoyl Chloride | Cu(OTf)₂ | Ionic Liquid | Quantitative | University of Liverpool[4] |

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of this compound based on established protocols for Friedel-Crafts acylation of anisole.[2]

Materials

-

Anisole

-

Methyl 4-(chloroformyl)benzoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard, dry laboratory glassware

Detailed Methodology

Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

-

In the flask, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice-water bath.

Addition of Reactants:

-

In a separate flask, prepare a solution of methyl 4-(chloroformyl)benzoate (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.

-

Transfer this solution to the dropping funnel.

-

Add the solution dropwise to the stirred AlCl₃ slurry in the reaction flask over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 1-2 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup and Isolation:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto a beaker filled with crushed ice and a small amount of concentrated HCl. This will quench the reaction and hydrolyze the aluminum complexes. Stir until the solid dissolves.[2]

-

Transfer the mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).[2]

-

Extract the aqueous layer with an additional portion of DCM.

-

Combine the organic layers.

-

Wash the combined organic layer sequentially with:

-

Cold water

-

Saturated sodium bicarbonate solution (to neutralize excess acid)

-

Brine

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield pure this compound.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Friedel-Crafts synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for chemical synthesis and analysis.

References

Spectroscopic Data for Methyl 4-(4-methoxybenzoyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(4-methoxybenzoyl)benzoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to facilitate the replication of spectroscopic analyses.

Introduction

This compound is a chemical compound of interest in various fields of chemical research and development. Its molecular structure, featuring a benzophenone core with methoxy and methyl ester functional groups, suggests potential applications in areas such as organic synthesis, materials science, and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide summarizes the expected key spectroscopic features.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the two benzene rings and the methyl groups of the ester and ether functionalities.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | d | 2H | Protons ortho to the ester group |

| ~7.85 | d | 2H | Protons ortho to the carbonyl bridge |

| ~7.80 | d | 2H | Protons meta to the ester group |

| ~7.00 | d | 2H | Protons meta to the carbonyl bridge |

| ~3.95 | s | 3H | Ester methyl protons (-COOCH₃) |

| ~3.90 | s | 3H | Methoxy protons (-OCH₃) |

Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (C=O) of the benzoyl group |

| ~166 | Carbonyl carbon (C=O) of the ester group |

| ~164 | Quaternary carbon attached to the methoxy group |

| ~138 | Quaternary carbon of the benzoate ring attached to the carbonyl |

| ~132 | CH carbons ortho to the carbonyl of the benzoyl group |

| ~131 | Quaternary carbon of the benzoyl ring attached to the carbonyl |

| ~130 | CH carbons ortho to the ester group |

| ~129 | CH carbons meta to the ester group |

| ~114 | CH carbons meta to the carbonyl of the benzoyl group |

| ~56 | Methoxy carbon (-OCH₃) |

| ~53 | Ester methyl carbon (-COOCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound

The exact mass of this compound is 270.0892 g/mol . The mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 270 | [M]⁺ (Molecular Ion) |

| 239 | [M - OCH₃]⁺ |

| 165 | [C₆H₄COOCH₃]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K

IR Spectroscopy

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and repeat the evaporation process. If it is too thick (peaks are flat-topped), clean the plate and prepare a more dilute solution.

Instrument Parameters (FT-IR):

-

Technique: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample compartment should be collected before running the sample.

Mass Spectrometry

Sample Preparation (for GC-MS or Direct Infusion):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Ensure the sample is fully dissolved.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Source Temperature: 200-250 °C

-

Inlet System: Gas Chromatography (GC) or direct insertion probe.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted and comparative spectroscopic data for this compound, alongside detailed experimental protocols. While awaiting the public availability of experimental spectra, this document serves as a practical reference for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical methodologies for its unambiguous identification and characterization.

Technical Guide: Solubility of Methyl 4-(4-methoxybenzoyl)benzoate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 4-(4-methoxybenzoyl)benzoate in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this specific compound. This document serves to summarize the current state of knowledge, provide a detailed experimental protocol for researchers to determine solubility independently, and offer a logical workflow for this determination. While qualitative inferences can be made from general chemical principles, empirical data is essential for applications in research and development.

Introduction to this compound

This compound is a complex benzophenone derivative with the chemical formula C₁₆H₁₄O₄. Its structure features a central carbonyl group linking two substituted benzene rings—one with a methoxy group and the other with a methyl ester group. This molecular structure suggests a largely nonpolar character, indicating probable solubility in a range of common organic solvents.

Given its structure, this compound is likely utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals, agrochemicals, or material science. Accurate solubility data is therefore critical for process optimization, including reaction solvent selection, purification via recrystallization, and formulation.

Solubility Data

Qualitative Solubility Assessment

Currently, there is no specific published data detailing the qualitative or quantitative solubility of this compound in various organic solvents. However, based on its molecular structure, it can be inferred that the compound is likely soluble in common organic solvents such as chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and esters (e.g., ethyl acetate). It is expected to have lower solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and very poor solubility in water.

Quantitative Solubility Data

A thorough review of available literature yielded no specific quantitative solubility data for this compound. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| e.g., Acetone | 25 | Data not available | Data not available | |

| e.g., Ethanol | 25 | Data not available | Data not available | |

| e.g., Ethyl Acetate | 25 | Data not available | Data not available | |

| e.g., Dichloromethane | 25 | Data not available | Data not available | |

| e.g., Toluene | 25 | Data not available | Data not available | |

| e.g., Methanol | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

To address the lack of data, the following section provides a detailed methodology for determining the solubility of a crystalline solid like this compound in an organic solvent using the static equilibrium gravimetric method.[1][2][3] This method is reliable, straightforward, and does not require complex instrumentation.[2]

Principle

A saturated solution is prepared by adding an excess amount of the solid solute to a known volume of solvent and allowing the system to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by separating the dissolved solute from the undissolved solid and measuring its mass.[1][3]

Materials and Apparatus

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe or thermometer

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm or 0.45 µm)

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or standard laboratory oven

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient period to reach equilibrium. This can take several hours; a 24-hour period is often recommended to ensure equilibrium is achieved.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully draw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. To avoid transferring any solid particles, immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish.

-

Gravimetric Analysis: Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Evaporate the solvent to dryness.

-

Final Weighing: Once the solvent is completely removed, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[3]

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of evaporating dish: W₁

-

Mass of dish + saturated solution: W₂

-

Mass of dish + dry solute: W₃

-

Mass of solute: W_solute = W₃ - W₁

-

Mass of solvent: W_solvent = W₂ - W₃

-

Solubility (g / 100 g solvent): = (W_solute / W_solvent) * 100

To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The logical steps for determining solubility as described in the protocol are visualized in the following workflow diagram.

Conclusion

While this compound is a compound of interest for synthetic applications, there is a clear absence of published quantitative solubility data. This guide provides a robust, generalized experimental protocol based on the gravimetric method, empowering researchers to generate this crucial data. The provided workflow diagram and data table template are intended to facilitate a systematic and standardized approach to determining and reporting the solubility of this compound in various organic solvents, thereby supporting its effective use in drug development and chemical research.

References

Potential Biological Activities of Methyl 4-(4-methoxybenzoyl)benzoate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxybenzoyl)benzoate and its derivatives represent a class of organic compounds built upon a benzophenone scaffold. This core structure is prevalent in a variety of biologically active molecules, suggesting a rich potential for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited availability of data on this compound itself, this guide incorporates findings from structurally related benzophenone and benzoate derivatives to infer potential activities and mechanisms of action. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for future research.

Anticancer and Cytotoxic Activity

Derivatives of 4-methoxybenzoic acid and benzoyl benzoates have demonstrated notable potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells.

A key finding highlights that a derivative of the target compound, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, is capable of arresting the proliferation of non-small cell lung cancer cells in the G1 phase of the cell cycle. While specific IC50 values for this compound are not available, this points to a significant area for further investigation.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of various derivatives against several human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50). It is important to note that these values are for structurally related compounds and serve as a predictive guide for the potential of this compound derivatives.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (Prostate) | ~15 | [1] |

| Tetrazole based isoxazoline derivative (4h) | A549 (Lung) | 1.51 | [1] |

| Tetrazole based isoxazoline derivative (4i) | A549 (Lung) | 1.49 | [1] |

| 4-Phenoxyquinoline derivative (47) | HT-29 (Colon), H460 (Lung), A549 (Lung), MKN-45 (Gastric) | 0.08, 0.14, 0.11, 0.031 | [1] |

| Methyl 4-amino benzoate derivative (Compound 1) | G6PD inhibition (related to cancer cell proliferation) | 100.8 | [2] |

| Methyl 4-amino benzoate derivative (Compound 4) | 6PGD inhibition (related to cancer cell proliferation) | 206 | [2] |

| 4-Substituted methoxybenzoyl-aryl-thiazole (SMART) derivative (8f) | Various cancer cell lines | 0.021 - 0.071 | [3] |

| 2-Arylthiazolidine-4-carboxylic acid amide (ATCAA-1) | Leukemia (CCRF-CEM), Non-Small Cell Lung Cancer (NCI-H522) | 0.124 - 3.81 | [3] |

Antimicrobial Activity

The benzophenone and benzoate moieties are present in various natural and synthetic compounds exhibiting antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and interference with essential metabolic pathways.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzoate esters and related compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism(s) | MIC | Reference(s) |

| Sodium Benzoate | Escherichia coli, Staphylococcus aureus | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [4] |

| Pseudomonas aeruginosa | 0.5 mg/mL | [4] | |

| Candida albicans | 2.5 mg/mL | [4] | |

| Aspergillus brasiliensis | >50 mg/mL | [4] | |

| Methylparaben | Staphylococcus aureus | 2.6 mM | [4] |

| Propylparaben | Staphylococcus aureus | 2.2 mM | [4] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | S. aureus ATCC 6538, B. subtilis ATCC 6683 | 125 µg/mL | [1] |

| New thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria, P. aeruginosa, Fungi | 62.5 - 1000 µg/mL, 31.5 - 250 µg/mL, 15.6 - 62.5 µg/mL | [5][6] |

Anti-inflammatory Activity

Several derivatives of benzoic acid have been shown to possess anti-inflammatory properties. Their mechanisms of action are often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory markers like nitric oxide (NO) and various cytokines.

| Compound/Derivative | Assay/Model | Inhibition/IC50 | Reference(s) |

| Methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-glucopyranoside (J12122) | LPS-induced NO production in RAW264.7 cells | 56.20% inhibition at 3.0 µg/mL | [7] |

| Methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside (J12123) | LPS-induced NO production in RAW264.7 cells | 51.72% inhibition at 3.0 µg/mL | [7] |

| 4-Sulfonyloxy/alkoxy benzoxazolone derivative (2h) | LPS-induced NO, IL-1β, and IL-6 production in RAW 264.7 cells | IC50: 17.67 µM (NO), 20.07 µM (IL-1β), 8.61 µM (IL-6) | [8] |

| Benzoylmesaconine (BMA) | LPS-induced pro-inflammatory cytokine and mediator production in RAW264.7 cells | Significant decrease in IL-1β, IL-6, TNF-α, PGE2, NO, and ROS production | [9] |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of benzophenone derivatives involves the Friedel-Crafts acylation. For this compound, this would typically involve the reaction of methyl benzoate with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

General Procedure:

-

To a stirred solution of methyl benzoate in a suitable anhydrous solvent (e.g., dichloromethane), add anhydrous aluminum chloride at 0-5 °C under an inert atmosphere.

-

Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Derivatization can be achieved by starting with substituted methyl benzoates or 4-methoxybenzoyl chlorides. For example, hydrazone derivatives can be synthesized by refluxing the this compound with hydrazine hydrate to form the corresponding hydrazide, which is then reacted with various aldehydes.[10]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration typically below 0.5%) and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Logical Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the anticancer potential of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(4-methoxybenzoyl)benzoate and its Relation to Benzophenone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxybenzoyl)benzoate is a derivative of benzophenone, a class of compounds widely recognized for their use as UV filters in sunscreens and other personal care products, as well as their applications in industrial processes. The core structure of benzophenone, consisting of two phenyl rings connected by a carbonyl group, serves as a versatile scaffold for chemical modifications, leading to a diverse range of physicochemical and biological properties.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and spectral characterization. Furthermore, it explores the compound's relationship with the broader class of benzophenones, with a particular focus on their potential as endocrine-disrupting chemicals (EDCs).

Chemical and Physical Properties

This compound, also known as 4-methoxy-4'-carbomethoxybenzophenone, is a solid at room temperature. Its structure features a benzoyl group substituted with a methoxy group at the para position, which is in turn attached to a methyl benzoate moiety, also at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71616-84-7 | [2] |

| Molecular Formula | C₁₆H₁₄O₄ | [3] |

| Molecular Weight | 270.28 g/mol | [3] |

| LogP | 3.64 | [3] |

| PSA (Polar Surface Area) | 52.60 Ų | [3] |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C | [3] |

| Index of Refraction | 1.563 | [3] |

Synthesis and Characterization

The most common and industrially relevant method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[4] For this compound, this would involve the reaction of methyl 4-(chlorocarbonyl)benzoate with anisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of anisole.[5][6]

Materials:

-

Anisole

-

Methyl 4-(chlorocarbonyl)benzoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add anisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 2H | Aromatic (H ortho to ester) |

| ~7.80 | d | 2H | Aromatic (H ortho to carbonyl) |

| ~7.75 | d | 2H | Aromatic (H meta to ester) |

| ~6.95 | d | 2H | Aromatic (H meta to carbonyl) |

| 3.94 | s | 3H | -COOCH₃ |

| 3.88 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.5 | C=O (ketone) |

| ~166.5 | C=O (ester) |

| ~163.8 | Aromatic C-OCH₃ |

| ~142.0 | Aromatic C-C=O (ester side) |

| ~132.5 | Aromatic C-H (ortho to carbonyl) |

| ~130.0 | Aromatic C-H (ortho to ester) |

| ~129.8 | Aromatic C-C=O (methoxy side) |

| ~129.5 | Aromatic C-H (meta to ester) |

| ~113.8 | Aromatic C-H (meta to carbonyl) |

| 55.6 | -OCH₃ |

| 52.5 | -COOCH₃ |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Features |

| IR (Infrared) Spectroscopy | ~1725 cm⁻¹ (C=O stretch, ester), ~1655 cm⁻¹ (C=O stretch, ketone), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch, aryl ether) |

| Mass Spectrometry (EI) | m/z (%): 270 [M]⁺, 239 [M-OCH₃]⁺, 135 [CH₃OC₆H₄CO]⁺ |

Relationship to Benzophenone Compounds and Endocrine Disruption

Benzophenone and its derivatives are of significant interest to the scientific and regulatory communities due to their potential to act as endocrine disruptors.[1][11] These compounds can mimic or interfere with the body's natural hormones, particularly estrogens and androgens, by interacting with their respective nuclear receptors.[12][13]

Structure-Activity Relationship for Endocrine Disruption

Studies on a variety of benzophenone derivatives have elucidated key structural features that influence their hormonal activity:

-

Hydroxylation: The presence and position of hydroxyl groups are critical. A hydroxyl group at the 4-position of a phenyl ring is often associated with higher estrogenic activity.[1][14]

-

Methoxy Groups: While hydroxylation is a key factor, methoxylation can also modulate activity. The presence of a methoxy group, as in this compound, can influence the compound's binding affinity to hormone receptors.

-

Anti-Androgenic Activity: Several benzophenone derivatives have been shown to exhibit anti-androgenic activity, meaning they can block the action of androgens like testosterone.[12][15] This activity is also dependent on the substitution pattern on the phenyl rings.[16]

Given its structure, which includes a methoxy group at the 4-position, this compound is a candidate for possessing endocrine-disrupting properties. The methoxy group can be metabolized in vivo to a hydroxyl group, potentially increasing its estrogenic activity.

Hypothetical Signaling Pathway: Estrogen Receptor Activation

Benzophenone derivatives can exert their estrogenic effects by binding to the estrogen receptor (ER), primarily ERα and ERβ. This binding can initiate a cascade of cellular events typically triggered by the natural ligand, 17β-estradiol.

Experimental Workflow for Assessing Endocrine Disrupting Potential

A tiered approach is often used to evaluate the endocrine-disrupting potential of a chemical. This involves a combination of in silico, in vitro, and in vivo assays.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is based on established methods for determining the binding affinity of a test compound to the estrogen receptor.

Principle: This assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor in a sample of rat uterine cytosol. The concentration of the test chemical that inhibits 50% of the radiolabeled ligand binding (IC₅₀) is determined.

Materials:

-

Test compound: this compound

-

[³H]17β-estradiol

-

17β-estradiol (unlabeled)

-

Rat uterine cytosol preparation

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer. Prepare a working solution of [³H]17β-estradiol.

-

Assay Setup: In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]17β-estradiol, and varying concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound.

-

Incubation: Add the rat uterine cytosol preparation to each tube, vortex gently, and incubate at 4 °C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]17β-estradiol from the free radioligand. This is commonly achieved by adding a charcoal-dextran suspension followed by centrifugation.

-

Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]17β-estradiol as a function of the log concentration of the competitor (unlabeled estradiol or test compound). Determine the IC₅₀ value from the resulting sigmoidal curve. The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to that of 17β-estradiol.

Conclusion

This compound, as a member of the benzophenone family, possesses a chemical structure that warrants investigation into its biological activities, particularly its potential for endocrine disruption. While direct experimental data on this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and evaluation based on established chemical principles and the known structure-activity relationships of related benzophenone derivatives. The provided experimental protocols offer a starting point for researchers to produce and assess the biological profile of this compound, contributing to a more comprehensive understanding of the potential health and environmental impacts of this class of compounds. Further research is essential to definitively characterize its interaction with endocrine pathways and to inform risk assessment for its use in various applications.

References

- 1. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:71616-84-7 | Chemsrc [chemsrc.com]

- 3. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis | PLOS One [journals.plos.org]

- 4. scirp.org [scirp.org]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

- 8. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [chemicalbook.com]

- 9. Methyl 4-methylbenzoate(99-75-2) 13C NMR [m.chemicalbook.com]

- 10. Human Metabolome Database: Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Navigating the Research Landscape: A Technical Guide to Methyl 4-(4-methoxybenzoyl)benzoate

For researchers, scientists, and professionals in drug development and materials science, sourcing high-quality, well-characterized chemical intermediates is a critical starting point for innovation. Methyl 4-(4-methoxybenzoyl)benzoate, a benzophenone derivative, presents itself as a valuable building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key properties, a detailed synthetic protocol, and its potential applications in research.

Commercial Availability and Physicochemical Properties

This compound is available from a number of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is typically in the range of 95-98%. Below is a summary of its key properties and a list of identified commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71616-84-7 | [1] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Boiling Point | 424.2 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 188.8 ± 24.6 °C | [1] |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Country |

| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | China |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | China |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | China |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction between anisole and methyl 4-(chlorocarbonyl)benzoate. The following is a detailed experimental protocol based on established methodologies for this type of reaction.

Reaction Scheme:

Anisole + Methyl 4-(chlorocarbonyl)benzoate --(AlCl₃)--> this compound

Materials:

-

Anisole

-

Methyl 4-(chlorocarbonyl)benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Methyl 4-(chlorocarbonyl)benzoate (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred at 0 °C for an additional 15-20 minutes.

-

Addition of Anisole: Anisole (1.0 equivalent) dissolved in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. This should be done in a fume hood as HCl gas may be evolved.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the approximate range of δ 7.0-8.2 ppm. The methoxy group protons should appear as a singlet around δ 3.9 ppm, and the methyl ester protons as a singlet around δ 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ketone carbonyl carbon (around δ 195 ppm) and the ester carbonyl carbon (around δ 166 ppm). Aromatic carbons will resonate in the region of δ 114-145 ppm. The methoxy and methyl ester carbons will appear around δ 55-56 ppm and δ 52-53 ppm, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the ketone C=O stretching (around 1650-1670 cm⁻¹) and the ester C=O stretching (around 1720-1730 cm⁻¹). C-O stretching bands for the ether and ester groups are also expected in the region of 1250-1300 cm⁻¹.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Applications in Research

This compound serves as a versatile intermediate in organic synthesis. Its benzophenone core is a common scaffold in medicinal chemistry and materials science. The presence of two distinct aromatic rings, which can be further functionalized, makes it a valuable precursor for the synthesis of more complex molecules. For instance, the ketone and ester functionalities can be selectively modified.

This molecule is a potential building block for the synthesis of:

-

Liquid Crystals: Benzophenone derivatives are known to be used in the synthesis of liquid crystalline materials. The rigid core of this compound could be incorporated into mesogenic structures.

-

Pharmaceutical Analogs: The benzophenone scaffold is present in various biologically active compounds. This intermediate could be used in the synthesis of novel analogs of drugs for screening purposes.

-

Complex Molecular Architectures: Through cross-coupling reactions such as Suzuki or Heck couplings on either of the aromatic rings (after appropriate functionalization, for example, by conversion of the ester to a halide or triflate), more complex molecular architectures can be constructed.

References

In-depth Technical Guide on Safety and Handling Guidelines for Methyl 4-(4-methoxybenzoyl)benzoate

Disclaimer: A comprehensive safety and handling guide for Methyl 4-(4-methoxybenzoyl)benzoate (CAS No: 71616-84-7) cannot be provided at this time due to a significant lack of available toxicological and safety data in the public domain. The information that is accessible is limited to basic physical properties.

It is crucial to distinguish this compound from the similarly named but structurally different Methyl 4-methoxybenzoate (CAS No: 121-98-2), for which extensive safety data is available. Misidentification of these chemicals could lead to improper handling and potential safety hazards. The toxicological properties of this compound have not been thoroughly investigated.

Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive Safety Data Sheet (SDS) from the supplier before purchasing, handling, or using this compound. All laboratory work should be conducted under the assumption that the compound is hazardous, employing stringent safety protocols until more definitive data is available.

Limited Available Data for this compound

The following table summarizes the sparse quantitative data found for this compound.

| Property | Value |

| CAS Number | 71616-84-7 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Boiling Point | 424.2 ± 30.0 °C at 760 mmHg |

| Flash Point | 188.8 ± 24.6 °C |

Note: This data is sourced from chemical supplier databases and has not been independently verified by toxicological studies.

Experimental Protocols

No specific experimental protocols for the safety evaluation of this compound were found in the available literature. Standard toxicological assays would be required to determine critical safety parameters such as:

-

Acute oral, dermal, and inhalation toxicity

-

Skin and eye irritation/corrosion

-

Genotoxicity and mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

Without this data, a formal risk assessment cannot be completed.

General Chemical Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of laboratory chemicals. This is a generic template and should not be considered specific guidance for this compound. A substance-specific workflow can only be developed after a thorough review of a complete Safety Data Sheet.

Caption: A generalized workflow for safe laboratory chemical handling.

Recommendations for Researchers:

-

Prioritize obtaining the SDS: Do not handle this compound without a complete SDS from a reputable supplier.

-

Assume Hazard: In the absence of data, treat this compound as hazardous. This includes potential toxicity, irritation, and unknown long-term effects.

-

Use Engineering Controls: Always handle this solid/powder in a certified chemical fume hood to prevent inhalation.

-

Wear Appropriate PPE: At a minimum, this should include chemical-resistant gloves (nitrile or other appropriate material based on potential solvents), safety goggles, and a flame-resistant lab coat.

-

Control Quantities: Work with the smallest quantities necessary for the experiment to minimize potential exposure.

-

Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have appropriate spill control materials on hand.

This document will be updated if and when more comprehensive safety and toxicological data for this compound becomes publicly available.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Methyl 4-(4-methoxybenzoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-(4-methoxybenzoyl)benzoate is a chemical compound of interest in various fields, including organic synthesis and materials science. Its structure, featuring a central benzophenone core with methyl ester and methoxy substitutions, suggests a moderate to high degree of thermal stability. Understanding the thermal properties of this molecule is critical for its application in environments where it may be subjected to elevated temperatures, such as in melt processing, chemical reactions at high temperatures, or long-term storage under varied conditions. Thermal degradation can lead to the formation of impurities, altering the compound's physical and chemical properties, and potentially impacting its efficacy and safety in pharmaceutical applications.

This guide will delve into the expected thermal behavior of this compound, drawing parallels from existing data on analogous compounds. It will also provide detailed methodologies for the experimental determination of its thermal stability and degradation profile.

Predicted Thermal Properties and Degradation Profile

Based on the analysis of related aromatic esters and benzophenones, the following thermal characteristics are anticipated for this compound:

-

Melting Point: The melting point is expected to be sharp, characteristic of a pure crystalline solid. Aromatic esters exhibit a wide range of melting points, and for a molecule of this size and complexity, a melting temperature above 100°C is probable.

-

Boiling Point: Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely exceeding 300°C under atmospheric pressure.

-

Thermal Stability: The compound is predicted to be thermally stable to a significant temperature, likely with an onset of decomposition above 200°C. The aromatic rings and the ketone linkage contribute to the overall stability. The ester and methoxy groups are the most probable sites for initial thermal degradation.

General Thermal Behavior of Related Compounds

Studies on aromatic esters indicate that their thermal stability is influenced by the nature of the constituent acid and alcohol moieties. Generally, they are more stable than their aliphatic counterparts due to the resonance stabilization afforded by the aromatic rings.[1] The degradation of aromatic polyesters often initiates at the ester linkages.

Substituted benzophenones are known to be relatively stable molecules. Their thermal decomposition pathways can be influenced by the nature and position of the substituents on the aromatic rings. The degradation of benzophenone derivatives can proceed through various mechanisms, including cleavage of the carbonyl group and reactions involving the substituents.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, the following standard techniques are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative degradation).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass percentage versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions (e.g., glass transitions, solid-solid transitions) or exothermic/endothermic decomposition events.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, also result in distinct peaks.